molecular formula C21H14O2S3 B14213569 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid CAS No. 612822-88-5

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid

Katalognummer: B14213569
CAS-Nummer: 612822-88-5
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: AUXRUMSCRZPZAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a thiophene-based structure. Thiophene derivatives are known for their diverse applications in materials science, organic electronics, and medicinal chemistry due to their unique electronic properties and structural versatility .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Stille coupling reaction, which involves the coupling of a stannylated thiophene derivative with a halogenated benzoic acid derivative under palladium catalysis . The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon), a suitable solvent (e.g., tetrahydrofuran), and a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions and hydrogen bonding, influencing molecular recognition and binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[2-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a highly conjugated thiophene system. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science .

Eigenschaften

CAS-Nummer

612822-88-5

Molekularformel

C21H14O2S3

Molekulargewicht

394.5 g/mol

IUPAC-Name

4-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethenyl]benzoic acid

InChI

InChI=1S/C21H14O2S3/c22-21(23)15-6-3-14(4-7-15)5-8-16-9-10-19(25-16)20-12-11-18(26-20)17-2-1-13-24-17/h1-13H,(H,22,23)

InChI-Schlüssel

AUXRUMSCRZPZAO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=CC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.